molecular formula C9H7BrN2O B15230548 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B15230548
M. Wt: 239.07 g/mol
InChI Key: LTVUZTMZOLCZIG-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring The compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrrolo[3,2-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

    Reduction: 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl and aldehyde groups.

    5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Similar structure but lacks the bromine atom.

Uniqueness

5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and aldehyde group on the pyrrolo[3,2-b]pyridine scaffold. This unique combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-bromo-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)9-7(12)2-3-8(10)11-9/h2-5H,1H3

InChI Key

LTVUZTMZOLCZIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=N2)Br)C=O

Origin of Product

United States

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